molecular formula C14H21NO2 B185545 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine CAS No. 356537-93-4

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Cat. No.: B185545
CAS No.: 356537-93-4
M. Wt: 235.32 g/mol
InChI Key: WDFUTBBPRRWMBZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a tetrahydrofuran-2-ylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and tetrahydrofuran-2-carboxylic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with tetrahydrofuran-2-carboxylic acid to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is then subjected to amination using ethanamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanamine: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(tetrahydrofuran-2-ylmethyl)ethanamine: Lacks the methoxyphenyl group.

Uniqueness

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is unique due to the presence of both the methoxyphenyl and tetrahydrofuran-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h4-7,14-15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUTBBPRRWMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387711
Record name 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356537-93-4
Record name 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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